CID 78066776

Beschreibung

CID 78066776 (Chemical Structure: See Figure 1A ) is a compound identified through gas chromatography-mass spectrometry (GC-MS) analysis, as evidenced by its total ion chromatogram and mass spectrum . The compound was isolated via vacuum distillation of Citrus essential oil (CIEO), with its content quantified across distillation fractions (Figure 1C) . The molecular weight and fragmentation pattern derived from its mass spectrum (Figure 1D) indicate a terpenoid-like backbone, possibly related to cyclic or oxygenated derivatives .

Eigenschaften

CAS-Nummer |

7540-38-7 |

|---|---|

Molekularformel |

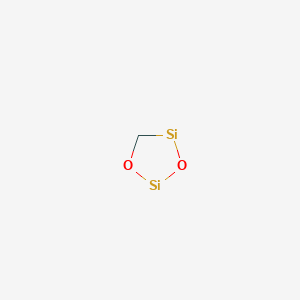

CH6O2Si2 |

Molekulargewicht |

106.23 g/mol |

IUPAC-Name |

1,3,2,4-dioxadisilolane |

InChI |

InChI=1S/CH6O2Si2/c1-2-5-3-4-1/h1,4-5H2 |

InChI-Schlüssel |

JXNGOBXXXYOLTB-UHFFFAOYSA-N |

SMILES |

C1O[Si]O[Si]1 |

Kanonische SMILES |

C1O[SiH2]O[SiH2]1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “CID 78066776” would typically involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities. The exact methods would depend on the specific requirements of the industry and the intended application of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

The compound “CID 78066776” can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts

Common Reagents and Conditions

Common reagents used in the reactions of “CID 78066776” include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from the reactions of “CID 78066776” depend on the specific reaction and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Wissenschaftliche Forschungsanwendungen

The compound “CID 78066776” has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.

Biology: It may be used in biological studies to understand its effects on biological systems and pathways.

Medicine: The compound could have potential therapeutic applications, such as in drug development or as a pharmaceutical intermediate.

Industry: It may be utilized in various industrial processes, including the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of “CID 78066776” involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

| Compound | CID | Core Structure | Key Substituents | Molecular Weight (Da)* |

|---|---|---|---|---|

| CID 78066776 | 78066776 | Likely terpenoid | Oxygenated groups | ~350–400 (inferred) |

| Oscillatoxin D | 101283546 | Macrocyclic lactone | Methyl, hydroxyl | 478.6 |

| 30-Methyl-oscillatoxin D | 185389 | Macrocyclic lactone | Methyl at C30 | 492.6 |

*Molecular weights for oscillatoxins are based on PubChem entries ; CID 78066776’s weight is inferred from its mass spectrum .

Analytical and Physicochemical Properties

Chromatographic Behavior :

Spectroscopic Data :

Q & A

Basic Research Questions

Q. How to formulate a research question for investigating CID 78066776’s biochemical mechanisms?

- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure questions. For example:

- Population: Specific cell lines or model organisms.

- Intervention: Dosage or exposure conditions of CID 78066776.

- Outcome: Changes in enzymatic activity or gene expression.

Ensure alignment with gaps identified in literature reviews and feasibility of experimental validation .

Q. What are essential experimental design considerations for in vitro studies involving CID 78066776?

- Methodological Answer :

- Controls : Include positive/negative controls (e.g., known inhibitors or solvents).

- Replication : Triplicate experiments to ensure statistical power.

- Variables : Standardize pH, temperature, and incubation times.

- Documentation : Follow guidelines from Beilstein Journal of Organic Chemistry for reproducibility, including detailed synthesis protocols and characterization data (e.g., NMR, HPLC purity) .

Q. How to conduct a systematic literature review for CID 78066776-related studies?

- Methodological Answer :

- Databases : Use PubMed, Scopus, and Web of Science with Boolean operators (e.g., "CID 78066776 AND cytotoxicity").

- Inclusion/Exclusion Criteria : Filter by publication date (e.g., last 10 years), peer-reviewed status, and relevance to mechanism of action.

- Synthesis : Tabulate findings into categories (e.g., in vivo vs. in vitro results) and identify contradictions or consensus .

Advanced Research Questions

Q. How to resolve contradictions in existing data on CID 78066776’s pharmacokinetic properties?

- Methodological Answer :

- Meta-Analysis : Compare studies using standardized metrics (e.g., bioavailability, half-life).

- Methodological Audit : Assess variability in experimental conditions (e.g., animal models, dosing regimens).

- Sensitivity Analysis : Use computational tools (e.g., PK-Sim) to model parameter impacts.

- Replication Studies : Validate key findings under controlled conditions .

Q. What strategies optimize experimental parameters for CID 78066776’s stability assays?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, light exposure).

- Analytical Validation : Employ LC-MS/MS for degradation product identification.

- Accelerated Stability Testing : Apply Arrhenius equation to predict shelf-life under stress conditions .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) to study CID 78066776’s mode of action?

- Methodological Answer :

- Data Normalization : Use tools like DESeq2 (RNA-seq) or MetaboAnalyst (metabolomics).

- Pathway Enrichment : Apply KEGG or Reactome databases to identify overlapping pathways.

- Machine Learning : Train models (e.g., Random Forest) to predict biomarker associations.

- Validation : Cross-reference with orthogonal assays (e.g., CRISPR screens) .

Data Analysis and Validation

Q. How to ensure statistical rigor in analyzing CID 78066776’s dose-response data?

- Methodological Answer :

- Curve Fitting : Use nonlinear regression (e.g., Hill equation) in GraphPad Prism.

- Error Reporting : Include 95% confidence intervals and p-values adjusted for multiple comparisons.

- Outlier Detection : Apply Grubbs’ test or ROUT method.

- Transparency : Share raw data in supplementary materials per Biochemistry (Moscow) guidelines .

Q. What ethical considerations apply to in vivo studies involving CID 78066776?

- Methodological Answer :

- Institutional Approval : Obtain IACUC or ethics committee clearance.

- 3Rs Principle : Replace animal models with alternatives (e.g., organoids) where possible.

- Data Sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Tables for Methodological Frameworks

Key Recommendations

- Literature Gaps : Prioritize questions addressing mechanistic uncertainties (e.g., "How does CID 78066776 modulate mitochondrial respiration?") .

- Data Reproducibility : Follow STARD or ARRIVE guidelines for reporting .

- Interdisciplinary Collaboration : Engage bioinformaticians for omics data integration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.